Cas no 2680624-76-2 (2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid)

2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid structure
2680624-76-2 structure
商品名:2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
CAS番号:2680624-76-2
MF:C11H16F3NO3
メガワット:267.244853973389
CID:5646038
PubChem ID:165938116

2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid 化学的及び物理的性質

名前と識別子

    • 2680624-76-2
    • EN300-28282555
    • 2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
    • 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
    • インチ: 1S/C11H16F3NO3/c1-10(5-3-2-4-6-10)7(8(16)17)15-9(18)11(12,13)14/h7H,2-6H2,1H3,(H,15,18)(H,16,17)
    • InChIKey: BBZAHENDBWJUHH-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NC(C(=O)O)C1(C)CCCCC1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 267.10822786g/mol
  • どういたいしつりょう: 267.10822786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282555-10.0g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
10.0g
$3561.0 2025-03-19
Enamine
EN300-28282555-0.05g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
0.05g
$695.0 2025-03-19
Enamine
EN300-28282555-0.25g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
0.25g
$762.0 2025-03-19
Enamine
EN300-28282555-5.0g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
5.0g
$2401.0 2025-03-19
Enamine
EN300-28282555-0.5g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
0.5g
$795.0 2025-03-19
Enamine
EN300-28282555-1.0g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
1.0g
$828.0 2025-03-19
Enamine
EN300-28282555-1g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2
1g
$828.0 2023-09-09
Enamine
EN300-28282555-10g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2
10g
$3561.0 2023-09-09
Enamine
EN300-28282555-0.1g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
0.1g
$729.0 2025-03-19
Enamine
EN300-28282555-2.5g
2-(1-methylcyclohexyl)-2-(trifluoroacetamido)acetic acid
2680624-76-2 95.0%
2.5g
$1623.0 2025-03-19

2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid 関連文献

2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acidに関する追加情報

Recent Advances in the Study of 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid (CAS: 2680624-76-2)

In recent years, the compound 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid (CAS: 2680624-76-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a trifluoroacetamido group and a methylcyclohexyl moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

One of the key areas of research has been the synthesis and optimization of 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid. Recent publications have detailed novel synthetic routes that improve yield and purity, making the compound more accessible for further studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a highly efficient multi-step synthesis involving catalytic hydrogenation and trifluoroacetylation, achieving a yield of over 85%. This advancement is critical for scaling up production and facilitating preclinical evaluations.

Pharmacological investigations have revealed that 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid exhibits notable bioactivity, particularly in modulating specific enzymatic pathways. In vitro studies have shown its inhibitory effects on certain proteases and kinases, suggesting potential applications in treating diseases such as cancer and inflammatory disorders. A recent study highlighted its ability to selectively inhibit the activity of a key enzyme involved in tumor progression, with an IC50 value in the low micromolar range. These findings underscore its potential as a therapeutic agent.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid with its biological targets. Molecular docking simulations have identified key binding residues and hydrogen bonding interactions, which are crucial for optimizing its efficacy and selectivity. These computational approaches, combined with experimental data, are paving the way for the design of next-generation derivatives with enhanced pharmacological profiles.

Despite these promising developments, challenges remain in the clinical translation of 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on formulating the compound in nanoparticle-based delivery systems to improve its pharmacokinetic properties. Preliminary results from animal models have shown improved tissue distribution and reduced toxicity, indicating a viable path forward for clinical development.

In conclusion, 2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid (CAS: 2680624-76-2) represents a promising candidate in the realm of chemical biology and drug discovery. The latest research has advanced our understanding of its synthesis, mechanism of action, and therapeutic potential. Continued interdisciplinary efforts will be essential to overcome existing challenges and unlock its full clinical potential. This compound exemplifies the intersection of chemistry and biology, offering new avenues for treating complex diseases.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd